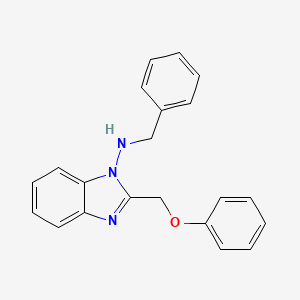![molecular formula C23H34ClN3O2 B5236729 3-chloro-N-cyclopentyl-4-[(1'-methyl-1,4'-bipiperidin-4-yl)oxy]benzamide](/img/structure/B5236729.png)
3-chloro-N-cyclopentyl-4-[(1'-methyl-1,4'-bipiperidin-4-yl)oxy]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-cyclopentyl-4-[(1'-methyl-1,4'-bipiperidin-4-yl)oxy]benzamide is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a selective antagonist of the dopamine D3 receptor, which is a target for the treatment of various neuropsychiatric disorders such as schizophrenia, addiction, and Parkinson's disease.
Mechanism of Action
The mechanism of action of 3-chloro-N-cyclopentyl-4-[(1'-methyl-1,4'-bipiperidin-4-yl)oxy]benzamide involves its selective binding to the dopamine D3 receptor. This receptor is primarily expressed in the mesolimbic and mesocortical pathways of the brain, which are involved in reward, motivation, and cognition. By blocking the dopamine D3 receptor, this compound can modulate the activity of these pathways, which can lead to the therapeutic effects observed in various neuropsychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. Studies have shown that this compound can modulate the activity of the mesolimbic and mesocortical pathways of the brain, which are involved in reward, motivation, and cognition. This compound has been shown to have potential as an antipsychotic, anti-addictive, and anti-Parkinsonian agent.
Advantages and Limitations for Lab Experiments
The advantages of using 3-chloro-N-cyclopentyl-4-[(1'-methyl-1,4'-bipiperidin-4-yl)oxy]benzamide in lab experiments are its selectivity and potency as a dopamine D3 receptor antagonist. This compound can be used to study the role of the dopamine D3 receptor in various neuropsychiatric disorders. The limitations of using this compound in lab experiments are its potential toxicity and limited solubility in water.
Future Directions
There are several future directions for the study of 3-chloro-N-cyclopentyl-4-[(1'-methyl-1,4'-bipiperidin-4-yl)oxy]benzamide. One direction is the development of more potent and selective dopamine D3 receptor antagonists. Another direction is the investigation of the therapeutic potential of this compound in other neuropsychiatric disorders such as depression and anxiety. Additionally, the potential toxicity and limited solubility of this compound need to be addressed in future studies.
Synthesis Methods
The synthesis of 3-chloro-N-cyclopentyl-4-[(1'-methyl-1,4'-bipiperidin-4-yl)oxy]benzamide involves several steps. The first step is the synthesis of 4-hydroxy-3-nitrobenzoic acid, which is then converted to 3-chloro-4-hydroxybenzoic acid. The next step involves the conversion of 3-chloro-4-hydroxybenzoic acid to 3-chloro-4-(cyclopentylamino)benzoic acid. This intermediate is then coupled with 1-methyl-4-piperidone to obtain this compound.
Scientific Research Applications
3-chloro-N-cyclopentyl-4-[(1'-methyl-1,4'-bipiperidin-4-yl)oxy]benzamide has been extensively studied for its potential therapeutic applications. This compound has been shown to be a selective antagonist of the dopamine D3 receptor, which is a target for the treatment of various neuropsychiatric disorders such as schizophrenia, addiction, and Parkinson's disease. Studies have shown that this compound has potential as an antipsychotic, anti-addictive, and anti-Parkinsonian agent.
properties
IUPAC Name |
3-chloro-N-cyclopentyl-4-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34ClN3O2/c1-26-12-8-19(9-13-26)27-14-10-20(11-15-27)29-22-7-6-17(16-21(22)24)23(28)25-18-4-2-3-5-18/h6-7,16,18-20H,2-5,8-15H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQCGFCGIJYVTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCC(CC2)OC3=C(C=C(C=C3)C(=O)NC4CCCC4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-[2,2-propanediylbis(2,6-dimethyl-4,1-phenylene)]diacetamide](/img/structure/B5236653.png)
![N-(3-methylphenyl)-3-{1-[(5-methyl-2-thienyl)sulfonyl]-4-piperidinyl}propanamide](/img/structure/B5236660.png)

![1-{2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B5236674.png)
![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-methyl-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B5236696.png)

![1-(2-chloro-4,5-difluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5236699.png)
![N-(2,4-dimethylphenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5236703.png)
![4,4'-[(3-chlorophenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5236704.png)


![1-[4-(3-methoxyphenoxy)butyl]-4-methylpiperidine](/img/structure/B5236719.png)
![3-hydroxy-1-methyl-4-(1-piperidinylmethyl)-6H-benzo[c]chromen-6-one](/img/structure/B5236727.png)